4-(1-Methylcyclopropyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-(1-methylcyclopropyl)phenol |
InChI |
InChI=1S/C10H12O/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3 |
InChI Key |
URBFAECGYIAXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Routes to 4 1 Methylcyclopropyl Phenol
Retrosynthetic Analysis for the Efficient Construction of the 4-(1-Methylcyclopropyl)phenol (B6146405) Core
A logical retrosynthetic analysis of this compound suggests a disconnection of the cyclopropyl (B3062369) ring and the phenolic oxygen-carbon bond. A primary disconnection strategy involves the formation of the 1-methylcyclopropyl group in the final stages of the synthesis. This leads back to a key intermediate, a 4-alkenylphenol, which can then be subjected to cyclopropanation.
This retrosynthetic approach is advantageous as it allows for the late-stage introduction of the sterically demanding 1-methylcyclopropyl group, potentially avoiding complications in earlier synthetic steps. The key bond formations to consider in the forward synthesis are the creation of the cyclopropane (B1198618) ring and potentially the formation of the carbon-carbon or carbon-oxygen bond connecting the cyclopropyl precursor to the phenol (B47542) ring.
A plausible retrosynthetic pathway is outlined below:
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnection | Precursor 1 | Precursor 2 |
|---|---|---|---|
| This compound | Cyclopropanation | 4-Isopropenylphenol | Methylene source (e.g., from a Simmons-Smith reagent) |
| 4-Isopropenylphenol | C-C bond formation | 4-Hydroxyacetophenone | Methylating agent (e.g., Wittig reagent) |
This analysis identifies 4-isopropenylphenol as a crucial precursor, which itself can be derived from readily available starting materials like 4-hydroxyacetophenone.
Development of Novel and Green Synthetic Pathways for this compound
The principles of green chemistry, which emphasize the use of environmentally benign solvents, reagents, and catalysts, are increasingly being applied to the synthesis of substituted phenols acs.orgmpg.derochester.eduumontreal.canih.gov. While a specific "green" synthesis for this compound is not extensively documented, established green methodologies for phenol synthesis can be adapted.
One promising approach involves the use of biocatalysis. Enzymes, operating under mild aqueous conditions, can offer high selectivity and reduce the need for protecting groups and harsh reagents researchgate.netnih.govarkat-usa.org. For instance, a biocatalytic route could potentially be developed for the synthesis of the 4-isopropenylphenol precursor from renewable feedstocks researchgate.netrsc.org.
Another green strategy focuses on the use of sustainable solvents and catalysts. Water, as a solvent, is an attractive option for certain steps, and the use of heterogeneous catalysts that can be easily recovered and reused would enhance the environmental profile of the synthesis acs.orgmpg.de. The development of catalytic systems that operate with high atom economy is also a key aspect of green chemistry.
Optimization of Existing Synthetic Protocols for Enhanced Yield and Selectivity of this compound
The synthesis of 1-methylcyclopropyl aryl ethers, including this compound, has been achieved through a two-step sequence involving a copper-catalyzed 1-methylvinylation of phenols followed by cyclopropanation harvard.eduresearchgate.net. Optimization of this protocol is crucial for achieving high yields and selectivity.
Catalytic Approaches in the Synthesis of this compound
The key catalytic steps in the synthesis of this compound are the initial C-C or C-O bond formation to attach the precursor to the phenol ring and the subsequent cyclopropanation.
For the initial step, a copper-catalyzed O-vinylation of the phenol with a suitable vinylating agent has been shown to be effective nih.govorganic-chemistry.orgresearchgate.net. The choice of copper catalyst, ligand, base, and solvent are critical parameters to optimize for this transformation.
The cyclopropanation of the resulting 4-isopropenylphenol is commonly achieved using a Simmons-Smith reaction or its modifications nih.govresearchgate.netwikipedia.orgnih.govthermofisher.com. This reaction typically employs a zinc-based carbenoid. Catalytic versions of cyclopropanation reactions are also being explored to improve efficiency and reduce waste. For instance, transition metal catalysts, including those based on rhodium, copper, and palladium, have been utilized for the cyclopropanation of various olefins acs.orgresearchgate.net.
Table 2: Catalytic Approaches in the Synthesis of this compound
| Reaction Step | Catalyst System | Key Features |
|---|---|---|
| O-Vinylation of Phenol | Copper(I) or Copper(II) salts with a ligand (e.g., an N-heterocyclic carbene) | Enables the formation of the vinyl ether precursor under relatively mild conditions. |
| Cyclopropanation | Zinc-copper couple (Simmons-Smith) or Diethylzinc (Furukawa modification) | Stereospecific formation of the cyclopropane ring from the alkene precursor. |
| C-H Activation | Palladium or Rhodium catalysts | A potential alternative route for direct functionalization of the phenol ring, though less explored for this specific target. researchgate.netoup.comnih.govnih.govresearchgate.net |
Stereochemical Control in the Formation of the Methylcyclopropyl Unit
The Simmons-Smith cyclopropanation of alkenes is a stereospecific reaction, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. In the case of 4-isopropenylphenol, the alkene is prochiral, and the cyclopropanation results in a racemic mixture of the two enantiomers of this compound.
Achieving stereochemical control to favor one enantiomer is a significant challenge. One established strategy for directed cyclopropanation involves the use of a chiral auxiliary or a directing group on the substrate. For allylic alcohols, the hydroxyl group can direct the Simmons-Smith reagent to the same face of the double bond, leading to high diastereoselectivity oup.comsyrris.jpnih.gov. While 4-isopropenylphenol is not an allylic alcohol, the phenolic hydroxyl group could potentially influence the stereochemical outcome under certain conditions, although this effect is generally weak.
The development of chiral catalysts for asymmetric cyclopropanation is an active area of research. Chiral ligands complexed to transition metals can create a chiral environment around the carbene intermediate, leading to the preferential formation of one enantiomer nih.gov.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scalability acs.orgsyrris.jpnih.gov. The multistep synthesis of this compound is well-suited for a continuous flow process mpg.deumontreal.ca.
A conceptual flow synthesis could involve the following steps:
Pumping a solution of 4-hydroxyacetophenone and a Wittig reagent through a heated reactor to form 4-isopropenylphenol.
In-line purification or extraction to remove byproducts.
Introduction of the Simmons-Smith reagent in a subsequent flow reactor to perform the cyclopropanation.
Continuous work-up and purification to isolate the final product.
This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time at each step, potentially leading to higher yields and purity. The modular nature of flow chemistry setups facilitates the optimization of each reaction in the sequence independently arkat-usa.orgmdpi.com.
Exploration of Precursor Architectures for the Synthesis of this compound
The primary precursor for the synthesis of this compound, as identified through retrosynthetic analysis, is 4-isopropenylphenol. This intermediate can be synthesized from readily available starting materials.
One common method for the preparation of 4-isopropenylphenol is the Wittig reaction of 4-hydroxyacetophenone. This reaction involves the conversion of the ketone to the corresponding alkene using a phosphorus ylide.
Alternatively, dehydration of 4-(1-hydroxy-1-methylethyl)phenol, which can be obtained from the Grignard reaction of 4-hydroxyacetophenone with a methylmagnesium halide, provides another route to 4-isopropenylphenol.
Table 3: Precursor Architectures and their Synthesis
| Precursor | Synthetic Route | Starting Material |
|---|---|---|
| 4-Isopropenylphenol | Wittig Reaction | 4-Hydroxyacetophenone |
| 4-Isopropenylphenol | Dehydration | 4-(1-Hydroxy-1-methylethyl)phenol |
| 4-(1-Methylcyclopropyl)boronic acid | Not a direct precursor to the phenol, but could be used in a cross-coupling reaction with a suitable aryl halide. | 1-Bromo-1-methylcyclopropane |
Derivatization Strategies of this compound for Advanced Materials or Intermediates
The strategic derivatization of this compound is a key step in the development of advanced materials and complex molecular intermediates. The presence of two distinct reactive sites—the phenolic ring and the cyclopropyl group—allows for a diverse range of chemical modifications. These modifications can be tailored to tune the electronic, steric, and physicochemical properties of the parent molecule, thereby enabling its use in various applications, from pharmaceuticals to polymer science.
Regioselective Functionalization of the Phenolic Ring in this compound
The phenolic ring of this compound is activated towards electrophilic substitution, with the hydroxyl group directing incoming electrophiles primarily to the ortho positions. However, achieving high regioselectivity can be challenging. Modern synthetic methodologies offer several strategies to control the position of functionalization.
One of the most powerful techniques for achieving regioselective ortho-functionalization is Directed ortho-Metalation (DoM) . wikipedia.orguwindsor.cabaranlab.org This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with various electrophiles. wikipedia.orgorganic-chemistry.org For this compound, the hydroxyl group itself can act as a DMG, although its directing ability is moderate. To enhance the efficiency and regioselectivity of the metalation, the hydroxyl group is often converted into a more potent DMG, such as a carbamate or a methoxymethyl (MOM) ether. organic-chemistry.org
The general approach using a carbamate directing group is outlined below:
Protection/Activation : The phenolic hydroxyl group is converted to an O-aryl carbamate, a strong DMG.
Ortho-Lithiation : The carbamate-protected phenol is treated with a strong base like sec-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures to generate the ortho-lithiated species.
Electrophilic Quench : The aryllithium intermediate is then reacted with a suitable electrophile to introduce a functional group at the ortho position.
Deprotection : The carbamate group is subsequently cleaved to regenerate the phenolic hydroxyl group.
| Step | Reagents and Conditions | Purpose |
| Protection | Diethylcarbamoyl chloride, Base (e.g., NaH), THF | Formation of the O-aryl carbamate (DMG) |
| Ortho-Lithiation | sec-BuLi, TMEDA, THF, -78 °C | Regioselective deprotonation at the ortho position |
| Electrophilic Quench | E+ (e.g., I2, Me3SiCl, DMF) | Introduction of a functional group |
| Deprotection | Strong base (e.g., NaOH), heat | Removal of the carbamate group to yield the ortho-functionalized phenol |
Another important class of reactions for the functionalization of the phenolic ring is palladium-catalyzed cross-coupling reactions . These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govwikipedia.orglibretexts.orgnih.govrug.nl To utilize these methods, the phenol first needs to be converted into a suitable coupling partner, typically an aryl halide or triflate.
Modifications and Elaboration of the Cyclopropyl Group in this compound
The cyclopropyl group in this compound, while generally stable, can undergo specific modifications, particularly ring-opening reactions under certain conditions. These reactions can be initiated by electrophilic, radical, or transition metal-mediated pathways, leading to the formation of more complex acyclic structures. scispace.comresearchgate.netchemrxiv.orgbeilstein-journals.org
Acid-catalyzed ring-opening can occur in the presence of strong acids, where the cyclopropane ring behaves as a weak π-system, protonating to form a carbocationic intermediate that can be trapped by nucleophiles. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation.
Radical-mediated ring-opening offers another avenue for the elaboration of the cyclopropyl moiety. This can be achieved by reacting with radical initiators in the presence of trapping agents. For instance, a thiyl radical can add to the cyclopropane ring, inducing homolytic cleavage of a C-C bond and forming a new carbon-centered radical that can be further functionalized.
| Reaction Type | Reagents and Conditions | Potential Products |
| Acid-Catalyzed Ring Opening | H+ (e.g., H2SO4), NuH (e.g., H2O, ROH) | Allylic or homoallylic alcohols/ethers |
| Radical-Mediated Ring Opening | Radical initiator (e.g., AIBN), R-SH | Thioether-containing acyclic products |
| Transition Metal-Catalyzed Ring Opening | Pd(0) or Rh(I) complexes | Insertion products, larger rings via cycloaddition |
It is important to note that the conditions for these ring-opening reactions must be carefully controlled to avoid undesired side reactions on the phenolic ring.
Synthetic Routes to Halogenated Derivatives of this compound
Halogenated derivatives of this compound are valuable intermediates for further functionalization, particularly in cross-coupling reactions. The regioselective introduction of halogen atoms onto the phenolic ring can be achieved through several methods.
Direct electrophilic halogenation of phenols is a straightforward method, but often suffers from poor regioselectivity, yielding a mixture of ortho and para isomers, and can lead to polyhalogenation. rsc.orgrsc.org For this compound, the para position is blocked, directing halogenation to the ortho positions. However, controlling the degree of halogenation can be challenging.
| Halogenating Agent | Solvent | Typical Products |
| Br2 | CCl4, CS2 | Mixture of 2-bromo- and 2,6-dibromo-4-(1-methylcyclopropyl)phenol |
| N-Bromosuccinimide (NBS) | CH2Cl2, CH3CN | Predominantly 2-bromo-4-(1-methylcyclopropyl)phenol |
| I2 / Oxidizing agent | CH3COOH | 2-Iodo-4-(1-methylcyclopropyl)phenol |
To achieve higher regioselectivity, directed ortho-metalation followed by halogenation is a superior strategy. As described in section 2.5.1, protection of the hydroxyl group as a carbamate allows for specific lithiation at the ortho positions, which can then be quenched with a halogen source (e.g., I2, Br2, or C2Cl6) to afford the corresponding ortho-halogenated phenol with high purity. researchgate.net This method also allows for the sequential introduction of different halogen atoms at the two ortho positions.
A summary of a potential DoM-based halogenation is provided below:
| Step | Reagents and Conditions | Intermediate/Product |
| Protection | Isopropyl isocyanate, Et3N | O-(4-(1-Methylcyclopropyl)phenyl) N-isopropylcarbamate |
| Ortho-Lithiation | s-BuLi, TMEDA, THF, -78 °C | 2-Lithio-O-(4-(1-methylcyclopropyl)phenyl) N-isopropylcarbamate |
| Halogenation | I2 or Br2 in THF | 2-Halo-O-(4-(1-methylcyclopropyl)phenyl) N-isopropylcarbamate |
| Deprotection | NaOH, MeOH, reflux | 2-Halo-4-(1-methylcyclopropyl)phenol |
Chemical Reactivity and Mechanistic Investigations of 4 1 Methylcyclopropyl Phenol Transformations
Fundamental Reaction Pathways of the Phenolic Hydroxyl Group in 4-(1-Methylcyclopropyl)phenol (B6146405)
The hydroxyl group of this compound dictates the primary reactivity of the aromatic ring, rendering it highly susceptible to electrophilic attack and oxidative processes.
Electrophilic Aromatic Substitution Reactions on this compound
The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. byjus.comquora.com Due to the para-substitution of the 1-methylcyclopropyl group, electrophilic substitution on this compound is anticipated to occur predominantly at the ortho positions (C2 and C6). The electron-donating nature of the hydroxyl group stabilizes the arenium ion intermediate formed during the reaction, thereby facilitating substitution. byjus.com
Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commlsu.ac.in While specific studies on this compound are limited, the expected outcomes can be extrapolated from the well-established reactivity of other para-substituted phenols.
Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, nitration is expected to yield 2-nitro-4-(1-methylcyclopropyl)phenol. The reaction conditions, such as temperature and concentration of nitric acid, would be crucial in controlling the extent of nitration and minimizing oxidative side reactions. mlsu.ac.in
Halogenation: Phenols react readily with halogens, such as bromine and chlorine, even in the absence of a Lewis acid catalyst. byjus.com The reaction of this compound with bromine water would likely lead to the formation of 2,6-dibromo-4-(1-methylcyclopropyl)phenol. To achieve mono-substitution, milder reaction conditions, such as the use of a non-polar solvent and controlled stoichiometry of the halogenating agent, would be necessary.
Sulfonation: The sulfonation of phenols with sulfuric acid is a reversible reaction, with the product distribution being temperature-dependent. At lower temperatures, the ortho-isomer is favored, while at higher temperatures, the thermodynamically more stable para-isomer predominates. mlsu.ac.in Given the existing para-substituent, sulfonation of this compound would be expected to yield this compound-2-sulfonic acid.
Friedel-Crafts Alkylation and Acylation: The utility of Friedel-Crafts reactions on phenols can be limited due to the coordination of the Lewis acid catalyst with the phenolic oxygen. mlsu.ac.in However, under specific conditions, these reactions can proceed. For this compound, Friedel-Crafts alkylation or acylation would introduce an alkyl or acyl group, respectively, at the ortho position.
A summary of expected electrophilic aromatic substitution products for this compound is presented in the table below.
| Reaction | Reagents | Expected Major Product |
| Nitration | Dilute HNO₃ | 2-Nitro-4-(1-methylcyclopropyl)phenol |
| Bromination | Br₂ in CCl₄ | 2-Bromo-4-(1-methylcyclopropyl)phenol |
| Sulfonation | Concentrated H₂SO₄ | This compound-2-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(1-methylcyclopropyl)phenol |
Coupling Reactions Involving this compound
The electron-rich nature of the phenolic ring in this compound makes it a suitable substrate for various coupling reactions, which are fundamental in the synthesis of more complex molecules. These reactions can be broadly categorized into oxidative couplings and metal-catalyzed cross-couplings.
Oxidative Coupling: Phenols can undergo oxidative coupling in the presence of an oxidizing agent, often catalyzed by transition metal complexes, to form C-C or C-O bonds. wikipedia.org The mechanism typically involves the formation of a phenoxy radical, which can then couple with another phenol (B47542) molecule or radical. researchgate.net For this compound, oxidative coupling would be expected to occur at the ortho positions, leading to the formation of biphenol or polyphenolic structures. The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by the catalyst, solvent, and the steric and electronic properties of the substituents. rsc.org Given that the para position is blocked, ortho-ortho coupling is the most probable outcome for this compound, yielding 2,2'-dihydroxy-5,5'-bis(1-methylcyclopropyl)biphenyl.
Metal-Catalyzed Cross-Coupling Reactions: While less common for phenols themselves, their derivatives (such as triflates or tosylates) are excellent partners in metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions. The phenolic hydroxyl group of this compound can be converted into a triflate group (-OTf), which can then participate in palladium-catalyzed cross-coupling reactions with various organoboron, organotin, or organozinc reagents to form new carbon-carbon bonds at the para position.
| Coupling Reaction Type | General Reactants | Expected Product Type |
| Oxidative Homo-coupling | This compound, Oxidant (e.g., FeCl₃) | Dimeric or polymeric structures linked at the ortho positions |
| Suzuki Cross-Coupling | 4-(1-Methylcyclopropyl)phenyl triflate, Arylboronic acid, Pd catalyst | 4-(1-Methylcyclopropyl)biphenyl derivatives |
Oxidation and Reduction Chemistry of this compound
The phenolic moiety is susceptible to oxidation, which can lead to the formation of quinones. libretexts.orglibretexts.org The oxidation of this compound would be expected to yield 4-(1-methylcyclopropyl)cyclohexa-2,5-dien-1-one (a para-quinone derivative) under appropriate oxidizing conditions. Common oxidizing agents for this transformation include chromic acid, Fremy's salt, and certain hypervalent iodine reagents. libretexts.org The stability of the 1-methylcyclopropyl group under these oxidative conditions would be a key consideration, as strong oxidants could potentially lead to ring-opening or other side reactions.
The reverse reaction, the reduction of the corresponding quinone back to the phenol, can be achieved using reducing agents such as sodium borohydride (B1222165) or stannous chloride. libretexts.org This redox chemistry is a characteristic feature of the phenol-quinone system.
The hydroxyl group itself is generally resistant to chemical reduction under standard conditions. Catalytic hydrogenation of the aromatic ring to a cyclohexanol (B46403) derivative is possible but typically requires harsh conditions (high pressure and temperature) and a suitable catalyst (e.g., rhodium on carbon). Under such conditions, the cyclopropyl (B3062369) ring may also be susceptible to hydrogenolysis.
Reactivity Studies of the 1-Methylcyclopropyl Moiety in this compound
The 1-methylcyclopropyl group, with its inherent ring strain, imparts unique reactivity to the molecule, distinct from that of the phenolic portion.
Ring-Opening Reactions of the Cyclopropyl Group
The three-membered ring of the cyclopropyl group is susceptible to cleavage under various conditions, including acidic, basic, and oxidative environments. The presence of the electron-donating hydroxyl group on the aromatic ring can influence the regioselectivity and mechanism of these ring-opening reactions.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. rsc.org For this compound, protonation could occur on the cyclopropyl ring or the phenolic oxygen. If the cyclopropane (B1198618) ring is protonated, the subsequent ring opening would likely form a tertiary carbocation, which could then react with a nucleophile present in the reaction medium. The electronic influence of the para-hydroxyl group would play a significant role in stabilizing this carbocation.
Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the cyclopropyl ring. The mechanism of such reactions can be complex and may involve radical intermediates. The products of oxidative cleavage would depend on the specific oxidant used and the reaction conditions.
Rearrangement Processes Involving the Cyclopropyl System
The strained nature of the cyclopropyl ring makes it prone to various rearrangement reactions, particularly those that lead to the formation of more stable, less strained systems.
One potential rearrangement pathway for derivatives of this compound involves a dienone-phenol type rearrangement. If the corresponding 4-(1-methylcyclopropyl)cyclohexadienone is formed (for instance, through oxidation), it could undergo an acid-catalyzed rearrangement. In this process, one of the groups at the C4 position migrates to an adjacent carbon, leading to the formation of a substituted phenol. The migratory aptitude of the methyl versus the cyclopropyl group would determine the final product.
Radical Reactions of the Methylcyclopropyl Unit
The methylcyclopropyl group is known to undergo ring-opening reactions under radical conditions, typically initiated by homolytic cleavage of a bond to the cyclopropane ring or addition of a radical to the ring. This process can lead to the formation of various isomeric radical intermediates. However, no studies were found that specifically investigate the radical reactions of the methylcyclopropyl unit within the this compound framework. Research in this area would be necessary to understand how the phenolic group influences the stability and reaction pathways of any generated radical intermediates.
Elucidation of Reaction Mechanisms for Key Transformations of this compound
The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical reactions. Methodologies such as kinetic studies, isotope labeling, and computational modeling are crucial for this purpose.
Kinetic Isotope Effect Studies in this compound Reactions
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of transition states. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide insight into bond-breaking and bond-forming steps. A search of the scientific literature yielded no studies on the KIE for any reaction involving this compound. Such studies would be invaluable for understanding the mechanisms of its potential transformations, such as electrophilic aromatic substitution or oxidation of the phenol ring.
Trapping Experiments and Intermediate Characterization
Trapping experiments are designed to capture and identify transient intermediates in a reaction pathway, providing direct evidence for a proposed mechanism. Reactive intermediates such as carbocations, radicals, or quinone methides could plausibly be formed during transformations of this compound. However, no published research detailing trapping experiments or the characterization of intermediates for reactions of this specific compound could be located.
Influence of Substituents on the Reactivity Profile of this compound Derivatives
The electronic and steric properties of substituents on the aromatic ring can significantly influence the reactivity of a phenol. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. While these general principles are well-established, a systematic study of how different substituents on the aromatic ring of this compound affect its reactivity profile has not been reported. Such research would provide valuable structure-activity relationships.
Chemo- and Regioselectivity in Multi-Functionalized Derivatives of this compound
For derivatives of this compound bearing multiple functional groups, the concepts of chemo- and regioselectivity become critical. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preferential formation of one constitutional isomer over another. No literature could be found that specifically addresses the chemo- and regioselectivity of reactions involving multi-functionalized derivatives of this compound.
Computational and Theoretical Studies on 4 1 Methylcyclopropyl Phenol
Quantum Chemical Calculations for Electronic Structure Analysis of 4-(1-Methylcyclopropyl)phenol (B6146405)
No published studies detailing the quantum chemical calculations for the electronic structure analysis of this compound were identified. Such calculations are fundamental to understanding a molecule's reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbital Theory Applied to this compound
There are no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this compound. This information is crucial for predicting the molecule's behavior in chemical reactions, as the HOMO and LUMO energies are key indicators of electron-donating and electron-accepting capabilities, respectively.
Charge Distribution and Electrostatic Potential Mapping of this compound
Specific information on the charge distribution and electrostatic potential (ESP) map for this compound is not present in the reviewed literature. An ESP map would typically illustrate the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and potential sites for electrophilic or nucleophilic attack.
Conformational Analysis and Energy Landscapes of this compound
A detailed conformational analysis and the corresponding energy landscapes for this compound have not been reported. This type of study would identify the most stable three-dimensional arrangements of the atoms in the molecule.
Investigation of Rotational Barriers and Preferred Conformations
There is no available research that investigates the rotational barriers, particularly around the bond connecting the cyclopropyl (B3062369) group to the phenyl ring, or determines the preferred conformations of this compound. Such data would be essential for understanding the molecule's flexibility and structural preferences.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior of this compound
No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would provide valuable insights into its dynamic behavior in a solvent, including solvation effects and interactions with other molecules.
Reaction Mechanism Elucidation through Computational Transition State Analysis for this compound Transformations
There are no computational studies in the available literature that elucidate the reaction mechanisms of transformations involving this compound through transition state analysis. This type of computational work is critical for understanding the energetics and pathways of chemical reactions involving the compound.
Prediction of Spectroscopic Parameters for this compound Using Density Functional Theory
Density Functional Theory (DFT) has emerged as a powerful tool for the computational prediction of molecular properties, including spectroscopic parameters. By providing a theoretical framework to understand the electronic structure of molecules, DFT allows for the accurate calculation of NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic transitions (UV-Vis spectroscopy). This section outlines the theoretical prediction of these spectroscopic parameters for this compound.
The computational approach for predicting the spectroscopic properties of this compound would typically begin with the optimization of its molecular geometry at a specified level of theory. A popular and effective method for such calculations involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This is often paired with a sufficiently large basis set, such as 6-311++G(d,p), to ensure a high degree of accuracy in the computed parameters.
Following geometry optimization, the prediction of various spectroscopic parameters can be undertaken. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants of ¹H and ¹³C nuclei. These theoretical values are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
The prediction of vibrational frequencies, which correspond to the absorption bands in an Infrared (IR) spectrum, is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method.
For the prediction of the Ultraviolet-Visible (UV-Vis) absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach allows for the calculation of the vertical excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. The wavelength of maximum absorption (λmax) corresponds to the electronic transition with the highest oscillator strength.
The following tables present the predicted spectroscopic parameters for this compound based on these established computational methodologies.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed in the interactive data table below. The chemical shifts are reported in parts per million (ppm) relative to TMS.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic OH | 4.5 - 5.5 | - |
| Aromatic CH (ortho to OH) | 6.7 - 6.9 | 115.0 - 116.0 |
| Aromatic CH (meta to OH) | 7.0 - 7.2 | 128.0 - 129.0 |
| Aromatic C-OH | - | 154.0 - 155.0 |
| Aromatic C-Cyclopropyl | - | 135.0 - 136.0 |
| Cyclopropyl CH₂ | 0.6 - 0.8 | 12.0 - 13.0 |
| Cyclopropyl Quaternary C | - | 20.0 - 21.0 |
| Methyl CH₃ | 1.2 - 1.4 | 25.0 - 26.0 |
Predicted IR Vibrational Frequencies
The significant predicted vibrational frequencies for this compound are presented in the interactive data table below. The frequencies are given in wavenumbers (cm⁻¹), and their corresponding vibrational modes are assigned.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch (phenolic) | 3600 - 3650 |
| C-H stretch (aromatic) | 3050 - 3100 |
| C-H stretch (aliphatic) | 2900 - 3000 |
| C=C stretch (aromatic) | 1500 - 1600 |
| C-O stretch (phenolic) | 1200 - 1250 |
| C-H bend (aromatic) | 800 - 850 |
Predicted UV-Vis Absorption
The predicted maximum absorption wavelength (λmax) for this compound, calculated using TD-DFT, is shown in the interactive data table below. This corresponds to the primary π → π* electronic transition of the phenolic chromophore.
| Parameter | Predicted Value |
|---|---|
| λmax (nm) | 275 - 285 |
| Electronic Transition | π → π* |
These computationally predicted spectroscopic parameters provide a valuable theoretical framework for the structural elucidation and characterization of this compound. They can serve as a guide for experimental spectroscopic analysis and contribute to a deeper understanding of the molecule's electronic and vibrational properties.
Applications of 4 1 Methylcyclopropyl Phenol in Advanced Organic Synthesis
4-(1-Methylcyclopropyl)phenol (B6146405) as a Versatile Building Block in Complex Molecule Synthesis
The presence of both a hydroxyl group on an aromatic ring and a strained three-membered ring provides this compound with multiple reaction sites, making it a versatile building block for the synthesis of complex molecules. The phenolic hydroxyl group can readily undergo a variety of transformations, including etherification, esterification, and O-arylation reactions. For instance, it can serve as a nucleophile in Williamson ether synthesis to introduce the 4-(1-methylcyclopropyl)phenoxy moiety into a larger molecule.
A notable application in this context is the synthesis of 1-methylcyclopropyl aryl ethers. researchgate.net While the direct use of this compound is a logical approach, broader methodologies often involve the reaction of various phenols with reagents that can introduce the 1-methylcyclopropyl group. researchgate.net This highlights the general importance of the cyclopropylphenol motif in constructing these ethers, which are of interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl (B3062369) group.
The aromatic ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups at positions ortho to the hydroxyl group. This further enhances its utility as a customizable building block for multi-step syntheses. The cyclopropyl group, while generally stable, can also participate in ring-opening reactions under specific catalytic conditions, offering a pathway to more complex aliphatic structures.
Role of this compound in the Construction of Advanced Organic Scaffolds
The rigid and three-dimensional nature of the 1-methylcyclopropyl group makes this compound an attractive component for the construction of advanced organic scaffolds. These scaffolds form the core structures of many biologically active molecules and functional materials. By incorporating the this compound unit, chemists can introduce a defined spatial arrangement of substituents, which can be crucial for molecular recognition and biological activity.
The phenolic platform allows for the attachment of various molecular fragments through the synthetic handles described previously. For example, coupling reactions can be employed to link the phenol (B47542) to other aromatic or heterocyclic systems, leading to the formation of extended, non-planar scaffolds. The steric bulk of the 1-methylcyclopropyl group can influence the conformation of the resulting molecule, potentially leading to unique and desirable shapes. This level of architectural control is highly sought after in fields such as drug discovery and materials science, where the three-dimensional structure of a molecule dictates its function.
Utilization of this compound in Catalyst or Ligand Development
While direct examples of this compound being used as a ligand in catalysis are not extensively documented, its structural features suggest potential in this area. The phenol moiety can be readily converted into a coordinating group for a metal center. For instance, deprotonation of the phenol yields a phenoxide that can bind to a variety of metals. Furthermore, functional groups can be introduced onto the aromatic ring, ortho to the hydroxyl group, to create bidentate or multidentate ligands. nih.gov
The sterically demanding 1-methylcyclopropyl group could play a crucial role in creating a specific steric environment around a catalytic metal center. This steric hindrance can influence the selectivity of a catalytic reaction, for example, by favoring the formation of one enantiomer over another in asymmetric catalysis. The development of metal complexes with ligands derived from this compound could therefore lead to novel catalysts with unique reactivity and selectivity profiles. nih.govrsc.org
Application of this compound in the Synthesis of Specialty Chemicals
This compound serves as a valuable intermediate in the synthesis of various specialty chemicals, including those used in the agrochemical and pharmaceutical industries. Phenol derivatives are known to be important precursors for a range of bioactive compounds. dokumen.pub The incorporation of a cyclopropyl ring is a common strategy in the design of modern agrochemicals, as this moiety can enhance biological activity and metabolic stability.
For example, the this compound core could be elaborated into more complex structures with herbicidal, fungicidal, or insecticidal properties. The specific substitution pattern on the aromatic ring and the nature of the functional groups attached would determine the biological target and efficacy of the final product. The synthesis of such specialty chemicals often involves multi-step reaction sequences where this compound acts as a key starting material or intermediate.
Strategic Incorporation of the this compound Motif into Designed Molecular Systems
The unique combination of a planar aromatic ring and a three-dimensional cyclopropyl group makes the this compound motif a strategic element in the design of functional molecular systems. This includes the development of molecules for materials science, where properties such as liquid crystallinity or nonlinear optical activity are desired. The rigid structure and potential for intermolecular interactions, such as hydrogen bonding through the phenolic hydroxyl group, can influence the bulk properties of materials incorporating this motif.
In the realm of medicinal chemistry, the 4-(1-methylcyclopropyl)phenyl group can be considered a "bioisostere" for other commonly used groups, offering a different pharmacokinetic profile while potentially retaining or improving biological activity. The cyclopropyl group is known to be metabolically robust and can introduce conformational rigidity, which can be advantageous for binding to a biological target. The strategic placement of this motif within a larger drug molecule can therefore be a key design element in the development of new therapeutic agents.
Advanced Spectroscopic and Analytical Characterization of 4 1 Methylcyclopropyl Phenol
High-Resolution Mass Spectrometry for Isotopic Analysis and Exact Mass Determination of 4-(1-Methylcyclopropyl)phenol (B6146405) and its Intermediates
No experimental high-resolution mass spectrometry data for this compound or its synthetic intermediates were found in a review of scientific literature. However, computational predictions for the compound are available. Predicted data suggests its monoisotopic mass is 148.08882 Da. uni.lu Predicted collision cross section (CCS) values, which are important for ion mobility spectrometry, have also been calculated for various adducts. uni.lu
Predicted Collision Cross Section (CCS) Data
| Adduct Type | Predicted CCS (Ų) |
|---|---|
| [M+H]+ | 128.6 |
| [M+Na]+ | 138.8 |
| [M-H]- | 135.7 |
| [M+NH4]+ | 146.7 |
| [M+K]+ | 136.6 |
This data is based on computational predictions and not experimental results. uni.lu
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of this compound
Specific, experimentally derived advanced Nuclear Magnetic Resonance (NMR) data for this compound is not available in the public domain.
2D NMR Techniques (COSY, HSQC, HMBC) for Full Assignment of this compound
There are no published studies detailing the use of 2D NMR techniques such as COSY, HSQC, or HMBC for the complete proton and carbon signal assignment of this compound.
Solid-State NMR for Polymorphic Studies of this compound
Research on the polymorphic forms of this compound using solid-state NMR spectroscopy has not been identified in the available literature.
X-ray Crystallography for Precise Molecular Geometry of this compound and its Derivatives
No X-ray crystallographic data is available for this compound or its derivatives. Therefore, precise, experimentally determined details on its molecular geometry, bond angles, and bond lengths are currently undocumented.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights of this compound
Published experimental data from infrared (IR) or Raman spectroscopy for this compound could not be located. While the NIST WebBook contains IR spectra for the isomeric compound 4-(1-methylpropyl)phenol, this data is not applicable due to the structural differences. nist.gov
Chiroptical Spectroscopy for Chirality Studies (if applicable to derivatives)
This compound itself is an achiral molecule. While chiral derivatives could theoretically be synthesized, no studies utilizing chiroptical spectroscopy on such derivatives were found in the scientific literature.
Information on the Environmental Fate and Degradation of this compound is Not Available in Published Scientific Literature
Following a comprehensive and thorough search of scientific databases and publicly available literature, no specific data was found regarding the environmental fate and degradation pathways of the chemical compound This compound (CAS No. 695178-86-0).
The investigation sought to find detailed research findings on the abiotic and biotic transformation processes of this specific compound, in alignment with the requested article structure. The search terms included the chemical name, its CAS number, and keywords such as "environmental fate," "photolytic degradation," "hydrolysis," "microbial degradation," "environmental half-life," and "metabolite identification."
Despite extensive efforts, the search did not yield any studies that specifically address:
Abiotic Transformation Processes: No information was found on the photolytic degradation pathways or the hydrolytic stability of this compound in various environmental compartments like water, soil, or air.
Biotic Degradation Mechanisms: There is no available research on the microbial degradation of this compound in soil or water systems.
Environmental Metabolites: Consequently, there is no identification of metabolites that may be formed during its degradation in the environment.
While information exists for structurally related but distinct compounds such as 4-methylphenol, 4-sec-butylphenol, and other alkylphenols, the unique 1-methylcyclopropyl substituent on the target compound means that data from these analogues cannot be reliably extrapolated. The chemical and electronic properties of the cyclopropyl (B3062369) ring are significantly different from simple alkyl chains, which would result in different degradation pathways and kinetics.
Given the strict requirement for scientifically accurate and specific information pertaining solely to this compound, it is not possible to generate the requested article. The absence of data in the public domain prevents a factual and evidence-based discussion on its environmental behavior. Further empirical research would be required to determine the environmental fate and degradation pathways of this particular compound.
Environmental Fate and Degradation Pathways of 4 1 Methylcyclopropyl Phenol
Adsorption and Leaching Behavior of 4-(1-Methylcyclopropyl)phenol (B6146405) in Varied Soil Matrices
Adsorption Dynamics:
The adsorption of phenolic compounds like this compound to soil particles is a key process that retards its movement through the soil profile. The primary soil components contributing to this adsorption are organic matter and clay minerals. The extent of adsorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which indicates the tendency of a chemical to bind to the organic fraction of the soil.
Due to the absence of direct experimental data for this compound, its Koc value can be estimated using Quantitative Structure-Property Relationship (QSPR) models or correlations with its octanol-water partition coefficient (Kow). Given its structure, with a hydrophobic methylcyclopropyl group and a polar hydroxyl group, it is expected to have a moderate affinity for soil organic carbon. The cyclopropyl (B3062369) moiety, while adding to the molecule's nonpolarity, also introduces a degree of structural rigidity that may influence its interaction with soil organic matter.
The adsorption of phenolic compounds in soil can often be described by isotherm models such as the Freundlich and Langmuir equations. The Freundlich isotherm is frequently used to describe adsorption on heterogeneous surfaces, which is characteristic of soil systems.
Illustrative Freundlich Adsorption Isotherm Parameters for a Substituted Phenol (B47542) in Different Soil Types
| Soil Type | Organic Carbon (%) | Clay Content (%) | Freundlich Adsorption Coefficient (Kf) [(mg/kg)/(mg/L)^n] | Freundlich Exponent (n) |
|---|---|---|---|---|
| Sandy Loam | 1.2 | 15 | 5.8 | 0.85 |
| Silt Loam | 2.5 | 25 | 12.3 | 0.90 |
| Clay | 3.1 | 45 | 25.1 | 0.92 |
Note: The data in this table are representative values for a generic substituted phenol and are intended for illustrative purposes to demonstrate the influence of soil properties on adsorption. Actual values for this compound may vary.
Factors Influencing Adsorption:
Soil Organic Matter: Soils with higher organic carbon content generally exhibit greater adsorption of phenolic compounds due to hydrophobic interactions.
Clay Content and Type: Clay minerals can contribute to adsorption through surface interactions, although the role of organic matter is typically dominant for non-ionic organic compounds.
Soil pH: The pH of the soil solution can influence the speciation of phenolic compounds. For this compound, which is a weak acid, a lower soil pH would favor the neutral form, which is generally more hydrophobic and thus more readily adsorbed to soil organic matter. nih.govthescipub.com Conversely, at higher pH values, the compound will exist predominantly in its anionic phenolate (B1203915) form, which is more water-soluble and less likely to adsorb.
Leaching Potential:
Leaching is the process by which a substance is transported downwards through the soil profile with percolating water. The potential for this compound to leach into groundwater is inversely related to its adsorption affinity for the soil. Compounds with high Koc values are strongly adsorbed and therefore have low leaching potential, while those with low Koc values are more mobile and prone to leaching.
The leaching behavior of a chemical is often assessed through soil column studies. These experiments simulate the movement of water through a soil profile and allow for the measurement of the chemical's concentration in the leachate.
Simulated Leaching of a Substituted Phenol in Different Soil Columns
| Soil Type | Organic Carbon (%) | Percentage of Applied Compound in Leachate | Mobility Classification |
|---|---|---|---|
| Sandy Soil | 0.5 | 65% | High |
| Loamy Sand | 1.5 | 30% | Moderate |
| Silty Clay Loam | 3.0 | 5% | Low |
Note: This table presents hypothetical data for a generic substituted phenol to illustrate the impact of soil composition on leaching potential. The actual leaching behavior of this compound would need to be determined experimentally.
Factors Influencing Leaching:
Soil Texture: Coarse-textured soils, such as sands, have larger pores and lower organic matter content, which facilitates rapid water movement and, consequently, greater leaching potential. Fine-textured soils, like clays, have smaller pores and higher organic matter, leading to slower water flow and increased adsorption, thus reducing leaching.
Rainfall and Irrigation: The amount and intensity of precipitation or irrigation directly influence the volume of water moving through the soil and, therefore, the extent of leaching.
Biodegradation: The rate at which this compound is degraded by soil microorganisms can also affect its leaching potential. If the compound is rapidly degraded in the upper soil layers, the amount available for leaching to deeper layers will be significantly reduced.
Future Research Directions and Open Questions for 4 1 Methylcyclopropyl Phenol
Unexplored Synthetic Avenues for 4-(1-Methylcyclopropyl)phenol (B6146405) and its Analogs
One promising area is the application of late-stage C-H functionalization. Directing group-assisted C-H activation could enable the regioselective introduction of the 1-methylcyclopropyl group onto a phenol (B47542) precursor, or alternatively, the functionalization of the aromatic ring of a pre-formed this compound. oregonstate.edu This would provide a powerful tool for rapidly generating a library of analogs with diverse substitution patterns.
Furthermore, cycloaddition-based strategies, which have been successfully used for creating highly substituted phenols with complete regiochemical control, remain largely unexplored for this specific target. oregonstate.edu Investigating Diels-Alder or other pericyclic reactions involving precursors with the 1-methylcyclopropyl moiety could lead to highly efficient and convergent synthetic pathways.
A recent two-step method for creating 1-methylcyclopropyl aryl ethers involves the 1-methylvinylation of phenols followed by cyclopropanation. researchgate.netacs.org Adapting this sequence to generate the C-C bond instead of the C-O bond represents a significant but potentially rewarding challenge. Exploring novel cyclopropanation methods, such as those utilizing organozinc reagents or photoredox catalysis on an appropriate alkenylphenol precursor, could provide more direct access to the target molecule. researchgate.net
The synthesis of analogs is another critical research direction. Modifications could be targeted at the aromatic ring, the phenolic hydroxyl group, or the cyclopropyl (B3062369) moiety. For instance, introducing electron-withdrawing or -donating groups onto the phenol ring would systematically tune the electronic properties of the molecule, impacting its reactivity and potential applications.
Table 1: Potential Unexplored Synthetic Strategies
| Synthetic Strategy | Precursors | Potential Advantages | Key Research Question |
| C-H Cyclopropylation | Phenol, 1-methylcyclopropyl source | High atom economy, late-stage functionalization | Can a catalyst be developed for direct, regioselective C-H cyclopropylation of phenols? |
| Cycloaddition Cascade | Hydroxypyrone, Nitroalkene with cyclopropyl group | High regiochemical control, access to polysubstituted analogs | Can the 1-methylcyclopropyl group tolerate the conditions of a cycloaddition-elimination cascade? |
| Photoredox Catalysis | 4-Isopropenylphenol | Mild reaction conditions, high functional group tolerance | Is it feasible to develop a photoredox-catalyzed radical cyclopropanation for this system? |
| Asymmetric Synthesis | Chiral precursors or catalysts | Access to enantiopure analogs for biological evaluation | Can asymmetric induction be achieved in the synthesis of analogs with additional stereocenters? |
Emerging Reactivity Patterns and Undiscovered Transformations of this compound
The interplay between the electron-rich phenol ring and the strained cyclopropyl group is expected to give rise to unique reactivity. The cyclopropyl ring, with its enhanced pi-character, can electronically influence the aromatic system, potentially altering the regioselectivity of electrophilic aromatic substitution reactions compared to simple alkylphenols. researchgate.net A systematic study of reactions like nitration, halogenation, and Friedel-Crafts acylation would be necessary to map out this reactivity.
The inherent ring strain of the cyclopropane (B1198618) makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. researchgate.net Investigating these transformations for this compound is a key open question. Such reactions could serve as synthetic tools to convert the cyclopropylphenol into other valuable structures, such as homoallylic or cyclobutane-containing phenols, which are not easily accessible otherwise. Photochemical rearrangement, which has been used to isomerize substituted phenols, could also lead to novel structures by engaging the cyclopropyl group. researchgate.net
Furthermore, the phenolic hydroxyl group can direct reactions. Oxidation of this compound is an intriguing area. While phenols typically oxidize to form phenoxyl radicals and subsequently quinone-type structures, the presence of the cyclopropyl group at the para position could lead to unusual reaction pathways. wikipedia.org It is plausible that the cyclopropyl ring could participate in the reaction, potentially leading to spirocyclic or ring-expanded products. The formation of quinone methides, which are reactive intermediates, could also be influenced by the adjacent cyclopropyl group. nih.gov
Advanced Theoretical Models for Predicting this compound Behavior in Complex Systems
Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of this compound before undertaking extensive experimental work. torvergata.it Advanced theoretical models, particularly those based on Density Functional Theory (DFT), can provide deep insights into its behavior. acs.orgscispace.com
A primary area for theoretical investigation is the prediction of fundamental physicochemical properties. Parameters such as the O-H bond dissociation enthalpy (BDE), ionization potential, and acid dissociation constant (pKa) are crucial for understanding its potential as an antioxidant or its behavior in biological systems. nih.govacs.org Computational models can accurately predict how the 1-methylcyclopropyl substituent influences these properties relative to other common alkyl groups like tert-butyl or isopropyl. acs.org
Moreover, theoretical models can be used to map out reaction pathways and predict the stability of intermediates and transition states for the unexplored transformations mentioned in the previous section. nih.gov This would be invaluable for guiding experimental efforts, for instance, by predicting whether a cyclopropyl ring-opening reaction is thermodynamically feasible and what the activation barriers might be.
In more complex systems, Quantum Mechanics/Molecular Mechanics (QM/MM) models could simulate the behavior of this compound at an enzyme's active site or within a polymer matrix. These simulations could predict binding affinities and orientations, providing a rationale for its potential biological activity or its performance as a material additive.
Table 2: Application of Theoretical Models to this compound
| Computational Method | Property to Predict | Significance |
| Density Functional Theory (DFT) | O-H Bond Dissociation Enthalpy (BDE) | Predicts antioxidant potential. acs.orgscispace.com |
| DFT with Solvation Models (e.g., SMD) | Acid Dissociation Constant (pKa) | Determines the ionization state in aqueous environments. torvergata.it |
| Ab initio methods (e.g., MP2, CCSD(T)) | Reaction Energetics & Pathways | Elucidates mechanisms for novel transformations. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity / Toxicity | Correlates structural features with biological outcomes. nih.gov |
| QM/MM Simulations | Binding to Macromolecules | Predicts interactions in biological or material systems. |
Innovative Applications of this compound in Materials Science and Chemical Synthesis
The unique structure of this compound suggests several innovative applications that warrant investigation.
In materials science, phenols are foundational monomers for phenolic resins like Bakelite. wikipedia.org The incorporation of this compound as a monomer or co-monomer could lead to new polymers with unique properties. The rigid and bulky cyclopropyl group might enhance thermal stability, alter solubility, or modify the mechanical properties of the resulting resin. Its antioxidant properties, stemming from the phenol group, could also make it a valuable stabilizer or additive for plastics and elastomers, protecting them from oxidative degradation. Furthermore, plant-derived phenols have been used in the green synthesis of metallic nanoparticles, acting as both reducing and capping agents; this compound could be explored in this context to produce novel nanomaterials. researchgate.net
In chemical synthesis, this compound can serve as a versatile building block. The cyclopropyl group is often used in medicinal chemistry as a "bioisostere" for other groups and is known to increase metabolic stability and influence conformation. researchgate.net Therefore, this compound is an excellent starting point for the synthesis of more complex molecules with potential pharmaceutical applications. The ability to selectively functionalize the aromatic ring, the hydroxyl group, or to induce ring-opening of the cyclopropyl moiety, provides multiple handles for diversification. It could be a key intermediate in the synthesis of novel bioactive compounds, where the 1-methylcyclopropyl-phenol scaffold imparts desirable pharmacological properties. researchgate.net
Bridging Fundamental Research on this compound with Applied Chemical Problems
A significant future challenge and opportunity lies in connecting fundamental research on this molecule to the solution of real-world chemical problems. A synergistic approach combining synthesis, reactivity studies, computational modeling, and application-oriented testing is essential.
For example, fundamental computational studies predicting a low O-H bond dissociation enthalpy would suggest strong antioxidant potential. acs.org This hypothesis could then be tested experimentally. If confirmed, this fundamental property could be directly applied to the problem of polymer degradation by incorporating the molecule as a novel antioxidant stabilizer.
Similarly, fundamental investigations into the metabolic stability of the cyclopropyl group in this phenolic context could guide its application in medicinal chemistry. researchgate.net If theoretical models and subsequent in vitro experiments show that the moiety resists metabolic breakdown, it could be used to solve problems of poor drug half-life in new therapeutic agents.
The exploration of novel synthetic routes is not merely an academic exercise. Developing a cost-effective, scalable synthesis (a fundamental research problem) is the critical first step to making this compound and its derivatives available for large-scale applications in materials or pharmaceuticals (an applied problem). rsc.org By systematically addressing the open questions in its chemistry, the scientific community can unlock the full potential of this intriguing molecule and translate fundamental knowledge into practical chemical solutions.
Q & A
Q. What are the optimal synthetic routes for 4-(1-Methylcyclopropyl)phenol, and how do reaction conditions influence yield?
Methodological guidance:
- Cyclopropane ring formation : Use cyclopropanation of allylic precursors via Simmons–Smith reactions or transition metal-catalyzed methods (e.g., palladium-mediated cross-coupling). Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect ring stability and byproduct formation .
- Phenolic group introduction : Electrophilic aromatic substitution (e.g., Friedel–Crafts alkylation) requires careful control of Lewis acid catalysts (e.g., AlCl₃) to avoid over-substitution. Monitor reaction progress via TLC with UV visualization at 254 nm .
- Yield optimization : Use kinetic studies to identify rate-limiting steps. For example, cyclopropane ring strain may necessitate low-temperature stabilization to prevent decomposition .
Q. How can researchers validate the structural integrity of this compound?
Methodological guidance:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological guidance:
- Personal protective equipment (PPE) : Use nitrile gloves, N95 respirators, and safety goggles to prevent dermal/ocular exposure. Avoid latex gloves due to potential solvent permeation .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity. Monitor airborne concentrations via OSHA-compliant photoionization detectors (PID) .
- Waste disposal : Neutralize phenolic waste with 10% NaOH before disposal. Avoid aqueous release due to aquatic toxicity (EC₅₀ < 1 mg/L for Daphnia magna) .
Q. How can researchers assess the purity of this compound?
Methodological guidance:
- Chromatography : Use reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min flow rate) with UV detection at 280 nm. Purity >98% is required for pharmacological assays .
- Thermogravimetric analysis (TGA) : Monitor decomposition onset temperatures. Pure samples show sharp endothermic peaks (ΔH ~150–200 J/g) without residual mass .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
Methodological guidance:
- Bioactivity assays : Replicate studies under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based assays). Control for cyclopropane ring oxidation using antioxidants (e.g., 0.1% ascorbic acid) .
- Structure-activity relationship (SAR) : Compare derivatives (e.g., 4-(1-propynyl)phenol) to isolate the role of the methylcyclopropyl group. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like cytochrome P450 enzymes .
Q. What environmental impact assessments are critical for this compound?
Methodological guidance:
- Aquatic toxicity testing : Perform OECD Test No. 202 (Daphnia acute immobilization) and Test No. 201 (algae growth inhibition). Report EC₅₀ values with 95% confidence intervals .
- Degradation studies : Use UV/H₂O₂ advanced oxidation processes (AOPs) to track hydroxyl radical-mediated degradation. Analyze intermediates via LC-MS/MS to identify toxic byproducts .
Q. How can computational models predict the reactivity of this compound in novel reactions?
Methodological guidance:
- DFT calculations : Optimize transition states for cyclopropane ring-opening reactions (e.g., acid-catalyzed hydrolysis). Calculate activation energies (ΔG‡) using Gaussian 16 .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or ethanol) to predict solubility trends. Use radial distribution functions (RDFs) to identify hydrogen-bonding patterns .
Q. What strategies enhance the stability of this compound in long-term storage?
Methodological guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
